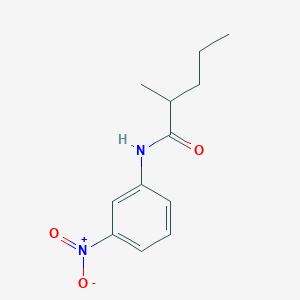
2-methyl-N-(3-nitrophenyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(3-nitrophenyl)pentanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the class of amides and is commonly referred to as MNP.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(3-nitrophenyl)pentanamide has been widely studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, MNP has been shown to exhibit antimicrobial properties against various bacterial strains. It has also been studied for its potential use as an anti-inflammatory agent. In organic synthesis, MNP has been used as a reagent for the synthesis of various compounds. In materials science, MNP has been used as a building block for the synthesis of metal-organic frameworks.
Wirkmechanismus
The exact mechanism of action of 2-methyl-N-(3-nitrophenyl)pentanamide is not fully understood. However, studies have shown that it interacts with bacterial cell membranes, leading to membrane disruption and cell death. It has also been suggested that MNP may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits low toxicity and is well-tolerated in vivo. It has been shown to have no significant effect on body weight, food intake, or organ weight in animal studies. However, further studies are needed to fully understand the biochemical and physiological effects of MNP.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-methyl-N-(3-nitrophenyl)pentanamide is its ease of synthesis. It can be synthesized using simple and readily available reagents, making it a cost-effective option for lab experiments. However, one limitation of MNP is its limited solubility in water, which may affect its efficacy in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 2-methyl-N-(3-nitrophenyl)pentanamide. One potential direction is the development of MNP-based antimicrobial agents for the treatment of bacterial infections. Another direction is the study of MNP in the context of inflammation and its potential use as an anti-inflammatory agent. Additionally, further studies are needed to fully understand the biochemical and physiological effects of MNP and its potential applications in materials science.
Synthesemethoden
The synthesis of 2-methyl-N-(3-nitrophenyl)pentanamide involves the reaction of 3-nitrobenzoyl chloride and 2-methylpentan-1-amine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields a yellow solid, which is then purified through recrystallization. The purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Eigenschaften
IUPAC Name |
2-methyl-N-(3-nitrophenyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-3-5-9(2)12(15)13-10-6-4-7-11(8-10)14(16)17/h4,6-9H,3,5H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQMRJYNQRRDSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5144059.png)


![N-{2-[2-(2-naphthyloxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5144087.png)

![N-(4-methoxyphenyl)-2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B5144109.png)
![2-[3-(3-ethoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B5144113.png)

![4-methoxybenzyl 4-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5144133.png)

![3,6-dimethyl-N-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5144154.png)
![methyl 3-[(2,6,8-trimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B5144159.png)
![N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5144170.png)
![methyl 5-chloro-7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate](/img/structure/B5144176.png)